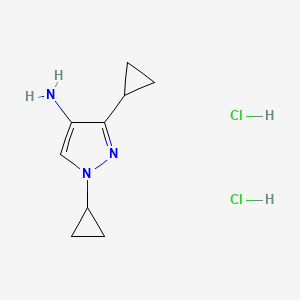

1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride

説明

1,3-Dicyclopropyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived compound characterized by two cyclopropyl substituents at the 1- and 3-positions of the pyrazole ring, with an amine group at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

特性

分子式 |

C9H15Cl2N3 |

|---|---|

分子量 |

236.14 g/mol |

IUPAC名 |

1,3-dicyclopropylpyrazol-4-amine;dihydrochloride |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-5-12(7-3-4-7)11-9(8)6-1-2-6;;/h5-7H,1-4,10H2;2*1H |

InChIキー |

CYIHEFYZUCPEDG-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NN(C=C2N)C3CC3.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of cyclopropyl groups: This step involves the alkylation of the pyrazole ring with cyclopropyl halides under basic conditions.

Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for 1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-dicyclopropyl-1H-pyrazol-4-amine dihydrochloride with four analogous pyrazole-based hydrochlorides, focusing on molecular structure, substituent effects, and applications.

Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride

- CAS No.: 1909327-84-9

- Molecular Formula : C₆H₁₂Cl₂N₃

- Molecular Weight : 198.09 g/mol

- Substituents : Methyl group at the 3-position and methylamine at the 4-position.

- Applications : Used as a pharmaceutical building block for drug candidates targeting neurological and metabolic disorders due to its balanced reactivity and stability .

TP-238 Hydrochloride (1-(3-(6-(4-(3-Dimethylamino-propoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride)

- CAS No.: Not explicitly listed

- Molecular Formula : C₂₂H₃₀N₆O₃S · xHCl

- Molecular Weight : 458.58 g/mol (free base basis)

- Substituents: Complex pyrimidin-4-amine and dimethylamino-propoxy-phenyl groups.

- Applications : Likely used in kinase inhibitor research due to its sulfonyl and pyrimidine moieties .

- Key Difference : The extended aromatic system and sulfonyl group enhance binding affinity to biological targets but reduce synthetic accessibility compared to the simpler cyclopropyl-substituted target compound.

3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine Hydrochloride

- CAS No.: 1423034-57-4

- Molecular Formula : C₉H₁₆ClF₂N₃

- Molecular Weight : 263.70 g/mol

- Substituents : Difluoromethyl and 2-methylpropyl groups.

- Applications : Fluorinated analogs are explored for enhanced metabolic stability in drug discovery .

- Key Difference : Fluorine substitution improves lipophilicity and bioavailability but introduces synthetic challenges absent in the cyclopropyl-containing target compound.

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine Hydrochloride

- CAS No.: 1431965-72-8

- Molecular Formula : C₅H₈ClF₂N₃

- Molecular Weight : 183.59 g/mol

- Substituents : Difluoromethyl and methyl groups.

- Applications : Compact structure enables use in fragment-based drug design .

- Key Difference : Smaller molecular size and fluorine content may limit steric effects compared to the bulkier cyclopropyl groups in the target compound.

Research Implications

- Steric Effects : The cyclopropyl groups in the target compound may confer unique conformational rigidity, influencing binding to biological targets compared to methyl or fluorinated analogs.

- Synthetic Complexity : Cyclopropyl substituents require specialized synthetic routes (e.g., cyclopropanation reactions), whereas methyl or fluorinated groups are more straightforward to introduce.

- Pharmacological Potential: The dihydrochloride salt form, common across these compounds, improves aqueous solubility, critical for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。